1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Overview
Description
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzyl group, a propionyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
For instance, a related compound was found to bind to the colchicine binding site of tubulin , which could disrupt microtubule dynamics and inhibit cell division .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it may affect the cell cycle and apoptosis pathways . Inhibition of tubulin polymerization can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .
Result of Action
The compound’s action may result in the inhibition of cell division and induction of apoptosis, as suggested by the effects of similar compounds . Specifically, a related compound was found to induce apoptosis in BT-474 cells, a breast cancer cell line .
Preparation Methods
The synthesis of 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ringIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propionyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Scientific Research Applications
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound differs by the position of the propionyl group, which can lead to variations in its chemical and biological properties.
Tris(benzyltriazolylmethyl)amine: Although structurally different, this compound shares some similarities in its use as a ligand and catalyst in chemical reactions.
Imidazole-containing compounds: These compounds also exhibit a range of biological activities and are used in the development of pharmaceuticals.
Properties
IUPAC Name |
1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPNNSYLMTEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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